molecular formula C14H15N3O3S B352218 N-[4-(anilinosulfamoyl)phenyl]acetamide CAS No. 37049-83-5

N-[4-(anilinosulfamoyl)phenyl]acetamide

Cat. No.: B352218
CAS No.: 37049-83-5
M. Wt: 305.35g/mol
InChI Key: SFKQPNMGDSQORZ-UHFFFAOYSA-N
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Description

N-[4-(anilinosulfamoyl)phenyl]acetamide is a sulfonamide derivative characterized by a central acetamide group linked to a phenyl ring substituted with an anilinosulfamoyl moiety. Its structure comprises a sulfamoyl bridge (-SO₂NH-) connecting the para-position of the acetamide-bearing phenyl ring to an aniline group. This compound belongs to a broader class of N-phenylacetamide sulfonamides, which are studied for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antibacterial activities . Variations in substituents on the sulfamoyl or aniline moieties significantly alter its physicochemical and biological profiles, as discussed below.

Properties

CAS No.

37049-83-5

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35g/mol

IUPAC Name

N-[4-(anilinosulfamoyl)phenyl]acetamide

InChI

InChI=1S/C14H15N3O3S/c1-11(18)15-12-7-9-14(10-8-12)21(19,20)17-16-13-5-3-2-4-6-13/h2-10,16-17H,1H3,(H,15,18)

InChI Key

SFKQPNMGDSQORZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Insights :

  • Electron-withdrawing groups (e.g., 4-chloro in ) increase sulfonamide acidity (pKa ~6–8), enhancing hydrogen-bonding capacity and solubility in physiological conditions.
  • Heterocyclic substituents (e.g., piperazinyl in ) introduce basicity, influencing pharmacokinetics and receptor binding.

Pharmacological Activities

Analgesic and Anti-Hypernociceptive Activity

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Demonstrated superior analgesic activity in murine models, comparable to paracetamol. The piperazinyl group likely enhances CNS penetration and µ-opioid receptor interactions .
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (Compound 36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Exhibited anti-hypernociceptive effects in inflammatory pain models, suggesting modulation of TRPV1 or COX-2 pathways .

Antibacterial Potential

  • Acetylsulfanilamide : As the parent compound, it showed antibacterial activity via dihydropteroate synthase (DHPS) inhibition, a mechanism shared with sulfonamide antibiotics .
  • N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide : An intermediate in sulfamethizole synthesis, highlighting the role of sulfonamides in antibacterial drug development .

Antinociceptive and Anti-Inflammatory Effects

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